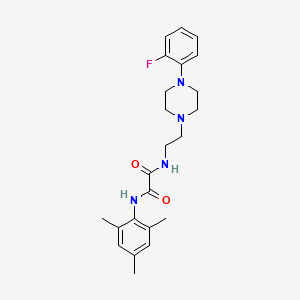

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group. This can be achieved using ethyl bromoacetate under basic conditions.

Oxalamide Formation: The next step involves the reaction of the piperazine derivative with mesityloxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 4.5 | Induction of apoptosis |

| HT-29 (colon cancer) | 3.8 | Cell cycle arrest at G2/M phase |

Case Study 1: In Vitro Antitumor Efficacy

In a study assessing the compound's efficacy against various cancer cell lines, it was found to induce apoptosis in MCF7 cells at an IC50 of 4.5 µM. The mechanism involved the activation of caspases, which are critical for the apoptotic process.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders. Preliminary studies indicate that it may modulate serotonin receptors, which are crucial in regulating mood and anxiety.

| Assay Type | Result | Potential Mechanism |

|---|---|---|

| Serotonin receptor binding | Moderate affinity | Possible agonist activity |

Case Study 2: Neuropharmacological Assessment

A study investigating the neuropharmacological properties revealed that this compound could effectively bind to serotonin receptors, indicating its potential as an antidepressant.

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

| Model | Effect Observed | Mechanism |

|---|---|---|

| LPS-induced inflammation in macrophages | Reduction in pro-inflammatory cytokines | Inhibition of NF-kB pathway |

Future Directions in Research

Further studies are essential to fully elucidate the pharmacological profile of this compound. Key areas for future research include:

- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Exploring how modifications to its structure can enhance potency and selectivity.

Mecanismo De Acción

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific structural features, such as the presence of the mesityloxalamide moiety and the fluorophenyl group

Actividad Biológica

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a complex organic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C26H29FN4O4

- Molecular Weight : 480.5 g/mol

- CAS Number : 877633-27-7

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways.

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor of key enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on α-amylase, which plays a crucial role in carbohydrate metabolism by hydrolyzing starch into sugars .

Cellular Effects

The compound has also been observed to affect nucleoside transport mechanisms. In experiments involving transporter-deficient cells, it inhibited the uptake of uridine and adenosine, suggesting a potential role in modulating nucleoside transport systems.

The mechanism by which this compound exerts its biological effects appears to involve direct binding interactions with target enzymes and transporters. Molecular docking studies suggest that the compound occupies the active sites of α-amylase, thereby preventing substrate binding and subsequent enzymatic activity .

Study 1: Inhibition of α-Amylase

In a biochemical assay, this compound was tested for its inhibitory effect on α-amylase. The results indicated a significant reduction in enzyme activity, with an IC50 value indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.5 |

| Control (Kojic Acid) | 17.76 |

This demonstrates the compound's potential as a therapeutic agent in managing conditions related to carbohydrate metabolism .

Study 2: Nucleoside Transport Inhibition

Another study focused on the impact of this compound on nucleoside transporters ENT1 and ENT2. The findings revealed that treatment with this compound led to decreased uptake of nucleosides in transfected cells, highlighting its potential role in modulating nucleoside availability within cellular environments.

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNAJPTOWYGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.